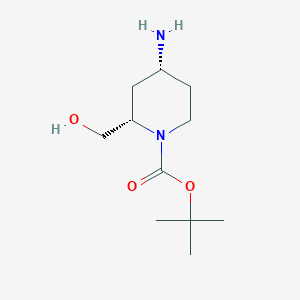

tert-butyl (2S,4R)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13605084

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O3 |

|---|---|

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1 |

| Standard InChI Key | WASPQYKCAGLHMM-BDAKNGLRSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1CO)N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1CO)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1CO)N |

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound’s molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.30 g/mol. Its IUPAC name, tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate, reflects the stereochemical arrangement at the C2 and C4 positions of the piperidine ring. Key structural features include:

-

Boc-protected amine: Enhances stability during synthetic manipulations.

-

Hydroxymethyl group: Provides a site for further functionalization.

-

Chiral centers: The (2S,4R) configuration dictates its spatial orientation and biological interactions .

Table 1: Structural and Physicochemical Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | tert-Butyl (2S,4R)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCC@HN |

| InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1 |

| Predicted Collision Cross-Section (Ų) | 154.2 ([M+H]+ adduct) |

Stereochemical Significance

The (2S,4R) stereochemistry is critical for:

-

Enantioselective synthesis: Ensures compatibility with chiral catalysts in asymmetric reactions.

-

Biological target engagement: Influences binding affinity to proteins and enzymes.

Synthesis and Preparation

Key Synthetic Strategies

The synthesis involves multi-step protocols to achieve the desired stereochemistry and functionalization:

Asymmetric Synthesis

-

Chiral precursors: Starting materials like (R)- or (S)-epichlorohydrin are used to establish stereocenters.

-

Hydroxymethyl introduction: Achieved via aldol condensation or Grignard reactions.

Boc Protection

-

Reagents: tert-Butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

-

Conditions: Conducted under anhydrous conditions at 0–25°C.

Table 2: Representative Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Ring formation | Epichlorohydrin, NH₃, MeOH | 75% |

| 2 | Hydroxymethyl functionalization | Formaldehyde, MgBr₂ | 82% |

| 3 | Boc protection | Boc₂O, Et₃N, CH₂Cl₂ | 90% |

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

-

Continuous flow reactors: Minimize side reactions and improve yield.

-

Catalytic asymmetric synthesis: Uses chiral ligands like BINAP to enhance enantiomeric excess.

Applications in Scientific Research

Role in PROTAC Development

This compound is a cornerstone in synthesizing PROTACs, bifunctional molecules that degrade target proteins via the ubiquitin-proteasome system. Its hydroxymethyl group links to E3 ligase ligands (e.g., thalidomide analogs), while the amine group connects to target-binding moieties.

Enzyme Inhibition Studies

Derivatives of this compound have shown inhibitory activity against:

-

Kinases: ERK5, implicated in cancer cell proliferation.

-

Proteases: HIV-1 protease, with IC₅₀ values in the micromolar range.

Table 3: Biological Activity of Derivatives

| Derivative Structure | Target | IC₅₀/EC₅₀ |

|---|---|---|

| PROTAC conjugate | BRD4 | 12 nM |

| Amide-functionalized analog | ERK5 | 0.8 μM |

Comparison with Related Compounds

Structural Analogues

-

(2R,5S)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate: Differs in methyl substitution but shares similar PROTAC utility.

-

(2S,4R)-4-Amino-2-methylpiperidine-1-carboxylate: Lacks hydroxymethyl group, reducing functional versatility .

Table 4: Comparative Analysis of Piperidine Derivatives

| Compound | Key Feature | Application |

|---|---|---|

| This compound | Hydroxymethyl group | PROTAC synthesis |

| (2S,4R)-4-Amino-2-methylpiperidine analog | Methyl substitution | Enzyme inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume